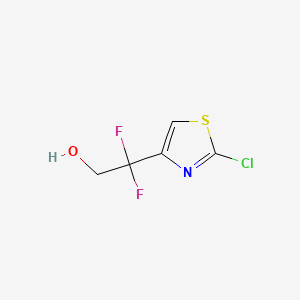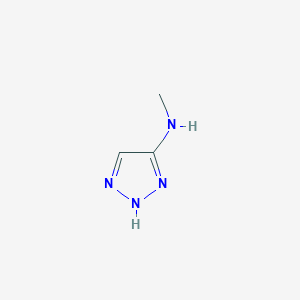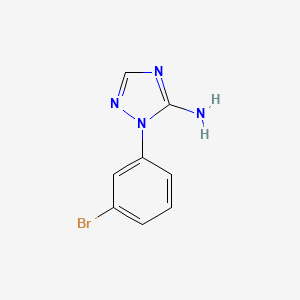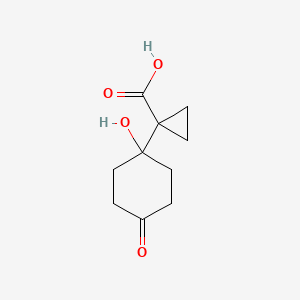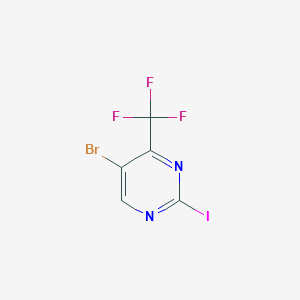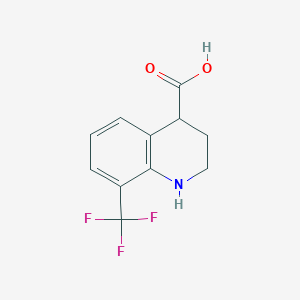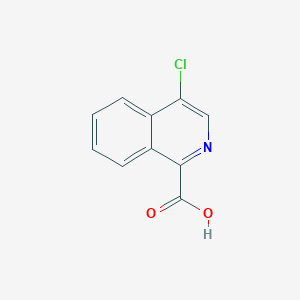
4-Chloroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol This compound is characterized by the presence of a chloro group at the 4th position and a carboxylic acid group at the 1st position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloroisoquinoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Additionally, the use of metal catalysts or catalyst-free processes in water has been explored for the efficient synthesis of isoquinoline and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted, multi-component reactions without solvents has been reported as an efficient method for producing quinoline derivatives . This approach not only enhances the reaction rate but also minimizes the environmental impact by reducing the use of hazardous solvents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloro group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, isoquinoline derivatives have been shown to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-chloroisoquinoline-1-carboxylic acid include other isoquinoline derivatives such as:
- Isoquinoline-1-carboxylic acid
- 4-Bromoisoquinoline-1-carboxylic acid
- 4-Methylisoquinoline-1-carboxylic acid
Uniqueness
This compound is unique due to the presence of the chloro group at the 4th position, which imparts distinct chemical properties and reactivity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C10H6ClNO2 |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
4-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) |
InChI-Schlüssel |
DFQMBKQUFZESRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)
